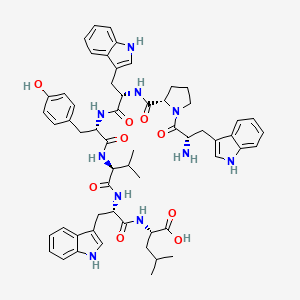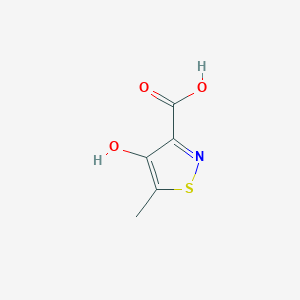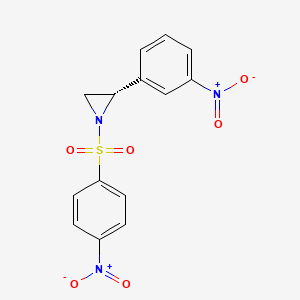![molecular formula C8H12ClN3OS B14219305 N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide CAS No. 828920-77-0](/img/structure/B14219305.png)
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the cyclization of suitable precursors. One common method involves the reaction of 4-chloro-5-(methylamino)-1,3-thiazole with 2-methylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium tert-butoxide in N-methylpyrrolidone.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Applications De Recherche Scientifique
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, altering their activity. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The pathways involved often include signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A simpler structure with similar reactivity.
Benzothiazole: Contains a fused benzene ring, offering different biological activities.
Oxazole: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
828920-77-0 |
|---|---|
Formule moléculaire |
C8H12ClN3OS |
Poids moléculaire |
233.72 g/mol |
Nom IUPAC |
N-[4-chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C8H12ClN3OS/c1-4(2)6(13)12-8-11-5(9)7(10-3)14-8/h4,10H,1-3H3,(H,11,12,13) |
Clé InChI |
AGLQKQGWBGEJSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=NC(=C(S1)NC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)

![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)

![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)



![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)




